1,​4,​7,​10-​Tetraazabicyclo[8.2.​2]​tetradecan-​11-​one

Pharmaceutical impurity profiling Gadobutrol Reference standard qualification

1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one (CAS 220182-11-6) is a bicyclic tetraaza macrocycle bearing an 11-position ketone, classified commercially and in pharmacopeial contexts as Gadobutrol Impurity 14. The compound functions dually as a known process-related impurity of the nonionic macrocyclic MRI contrast agent Gadobutrol (Gadavist) and as a synthetic intermediate en route to Gadoteridol (ProHance).

Molecular Formula C10H20N4O
Molecular Weight 212.297
CAS No. 220182-11-6
Cat. No. B565861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,​4,​7,​10-​Tetraazabicyclo[8.2.​2]​tetradecan-​11-​one
CAS220182-11-6
Molecular FormulaC10H20N4O
Molecular Weight212.297
Structural Identifiers
SMILESC1CNCCN2CCN(CCN1)CC2=O
InChIInChI=1S/C10H20N4O/c15-10-9-13-5-3-11-1-2-12-4-6-14(10)8-7-13/h11-12H,1-9H2
InChIKeyASZOLYZWJGOQDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one (CAS 220182-11-6): Sourcing the Key Gadobutrol Impurity 14 Reference Standard for MRI Contrast Agent Development


1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one (CAS 220182-11-6) is a bicyclic tetraaza macrocycle bearing an 11-position ketone, classified commercially and in pharmacopeial contexts as Gadobutrol Impurity 14 . The compound functions dually as a known process-related impurity of the nonionic macrocyclic MRI contrast agent Gadobutrol (Gadavist) and as a synthetic intermediate en route to Gadoteridol (ProHance) . Its structural features—a conformationally constrained cross-bridged cyclam skeleton with a single carbonyl—make it analytically distinguishable from the parent drug and from other related substances, underpinning its value as a characterized reference standard in impurity profiling and ANDA/NDA submissions.

Why 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one Cannot Be Replaced by Another Gadobutrol Impurity Standard for Analytical Method Validation


Gadobutrol impurity standards are not interchangeable because each impurity possesses a distinct chemical structure that governs its chromatographic behavior, spectral signature, and acceptance criteria under compendial methods. Substituting 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one (Impurity 14) with, e.g., Gadobutrol EP Impurity A (a diol-functionalized DOTA derivative) or Impurity B (a triacetic acid congener) would compromise method specificity, as these impurities differ in both relative retention time (RRT) and regulatory reporting thresholds . The USP organic impurities procedure explicitly separates several named impurities—Butrol diacid analog, Butrol, Gadobutrol dealkyl analog—each with unique RRT and NMT limits; Impurity 14 must be sourced and characterized independently to ensure traceability in system suitability, method validation, and stability-indicating assays [1].

Quantitative Evidence Guide: 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one (Gadobutrol Impurity 14) Versus Alternative Related Substances


Regulatory Compendial Differentiation: Impurity 14 vs. EP-Listed Impurities A, B, and C

Gadobutrol EP Impurities A, B, and C are explicitly named in pharmacopeial monographs and carry defined acceptance criteria; Impurity 14 is classified as a non-compendial related substance that nonetheless appears in commercial impurity profiling panels from multiple accredited reference standard suppliers . While EP Impurity A (CAS 2514736-58-2) represents a diol-functionalized DOTA derivative and EP Impurity C (Gd-DO3A, CAS 112188-16-6) the mono-dechelated gadolinium complex, Impurity 14 (220182-11-6) is the structurally distinct 11-oxo cross-bridged cyclam, affording orthogonal selectivity in HPLC methods—critical for resolving co-eluting unknown peaks that compendial standards cannot address . The USP monograph does not list Impurity 14 among named impurities with specified RRTs, placing it in the 'any individual unspecified impurity' category with a regulatory reporting threshold of NMT 0.05% relative to Gadobutrol [1].

Pharmaceutical impurity profiling Gadobutrol Reference standard qualification

Purity Specification vs. Alternative Non-Compendial Gadobutrol Impurities: Impurity 14 vs. Impurity 11 and Impurity 17

Multiple commercial suppliers report the purity of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one (Impurity 14) as ≥95% by HPLC, with standard documentation including NMR, HPLC, and MS spectra [1]. Bidepharm supplies the compound at a standard purity of 98%, accompanied by batch-specific QC data (NMR, HPLC, GC) . In contrast, other non-compendial impurities such as Gadobutrol Impurity 11 (CAS 114873-37-9) and Impurity 17 (CAS N/A) are less broadly available from multiple independent suppliers, and their purity specifications and characterization data packages are less consistently documented across vendor platforms, potentially complicating method validation and regulatory submission [2].

Reference standard characterization Gadobutrol Certificate of Analysis

Synthetic Intermediate Advantage: 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one in Gadoteridol Synthesis vs. Alternative Routes

The patent literature identifies the 11-oxo cross-bridged cyclam as a key intermediate in the synthesis of Gadoteridol (ProHance), where it can be converted to the active pharmaceutical ingredient via hydrolysis and subsequent functionalization . The CN108084105A patent family describes a related intermediate (GTC-2) that, upon salt formation with HCl or HBr and crystallization, achieves substantially improved purity compared to the prior art—directly addressing the known limitation that non-salt forms of the bicyclic intermediate are difficult to purify and remain as liquids or amorphous solids [1]. The specific 11-one regioisomer (as opposed to the 2-one isomer claimed in DE69823662T2) provides a defined entry point to gadoteridol pharmacopeial impurity C (the bis-carboxymethyl derivative) upon further elaboration [2].

Gadoteridol synthesis MRI contrast agent Macrocyclic intermediate

Application Scenarios for 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one (CAS 220182-11-6) Based on Quantitative Evidence


AND A/NDA Impurity Profiling and Method Validation for Generic Gadobutrol

Analytical development teams preparing Abbreviated New Drug Applications for generic Gadobutrol must demonstrate control of all process-related and degradant impurities. Impurity 14 (CAS 220182-11-6) serves as a critical non-compendial reference standard to identify and quantify the 11-oxo cross-bridged cyclam impurity that may co-elute with or remain unresolved from the named USP impurities (Butrol diacid analog, Butrol, Gadobutrol dealkyl analog) when using compendial HPLC conditions . The compound's ≥95% purity and availability with full NMR/HPLC/MS characterization supports method specificity validation, system suitability testing, and the establishment of a reporting threshold at the USP unspecified impurity limit of NMT 0.05% .

Process Development and Scale-Up of Generic Gadoteridol (ProHance) API

In generic Gadoteridol manufacturing, the 11-one bicyclic intermediate is a pivotal building block. The CN108084105A patent demonstrates that converting this intermediate to its hydrochloride or hydrobromide salt enables crystallization, thereby eliminating process impurities that plague the liquid or amorphous prior-art intermediates and directly increasing the purity of the final Gadoteridol API . Sourcing the 11-one regioisomer (CAS 220182-11-6) rather than the 2-one isomer (claimed in DE69823662T2) ensures regiochemical fidelity for the downstream synthesis of Gadoteridol impurity C (bis-carboxymethyl derivative) and ultimately the gadolinium chelate drug substance .

Forced Degradation and Stability-Indicating Method Development for Gadobutrol Drug Product

Stability-indicating HPLC methods for Gadobutrol solution for intravenous administration, such as the validated RP-HPLC method reported by Najana et al. (2022), require identification and quantitation of degradation products and process impurities under stress conditions (heat, light, pH) . Impurity 14 provides an authentic marker for the 11-oxo degradant pathway, complementing the compendial impurities A, B, and C. The validated method achieves detection limits of 0.1250–1.0811 ppm and quantitation limits of 0.3788–3.2971 ppm for related substances , and the availability of Impurity 14 as a characterized standard enables accurate peak assignment and mass balance in forced-degradation samples, which is essential for regulatory submission of stability data.

Quote Request

Request a Quote for 1,​4,​7,​10-​Tetraazabicyclo[8.2.​2]​tetradecan-​11-​one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.